10-Hydroxydecanoic acid
Overview
Description
10-Hydroxydecanoic acid is a specialized saturated fatty acid with the chemical formula HO(CH₂)₉COOH. It is a minor constituent of royal jelly, a secretion produced by honeybees. This compound was scientifically discovered in 1957 and has since been studied for its various properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 10-Hydroxydecanoic acid involves the alkaline cleavage of ricinoleates in ethanol at temperatures of 190-200°C using two to three equivalents of sodium hydroxide. This method yields up to 69% of pure this compound and avoids the use of large excesses of alkali and high boiling alcohols as reaction media .
Industrial Production Methods
In industrial settings, the production of this compound can involve biotransformation processes. For example, the biotransformation of fatty acid methyl esters to dicarboxylic acids, such as sebacic acid, can result in the accumulation of intermediates like this compound. This process requires the activation of enzymes involved in the α,ω-oxidation pathway .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxydecanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions
Oxidation: The compound can be oxidized to form sebacic acid using specific biotransformation conditions.
Reduction: Reduction reactions can convert this compound into other hydroxy fatty acids.
Esterification: This reaction involves the formation of esters and can be catalyzed by enzymes like cutinase.
Major Products Formed
Sebacic Acid: Formed through oxidation.
Esters: Formed through esterification reactions.
Scientific Research Applications
10-Hydroxydecanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-Hydroxydecanoic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to prevent lipopolysaccharide-induced nitric oxide production in murine macrophages, indicating its potential anti-inflammatory properties . Additionally, it exhibits estrogenic action, which may involve binding to estrogen receptors .
Comparison with Similar Compounds
10-Hydroxydecanoic acid can be compared with other hydroxy fatty acids, such as:
10-Hydroxy-2-decenoic acid: Another compound found in royal jelly with antimicrobial and anti-inflammatory properties.
Decanoic acid: A related fatty acid that can be converted to this compound through biotransformation.
This compound is unique due to its specific presence in royal jelly and its diverse range of applications in various fields.
Properties
IUPAC Name |
10-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCJVMMDTBEITC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)O)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168428 | |
Record name | 10-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-53-4, 27925-00-4 | |
Record name | 10-Hydroxydecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxydecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679534 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC159288 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159288 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1679-53-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 10-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-hydroxydecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.317 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-HYDROXYDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NP03XO416B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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